molecular formula C19H24N4O2 B2902612 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797249-83-2

4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No. B2902612
CAS RN: 1797249-83-2
M. Wt: 340.427
InChI Key: KAECDPGYLDWYLN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzamide group, a pyrimidine group, and a morpholine group . Benzamides are a class of compounds containing a benzene ring and an amide group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Morpholine is a common heterocyclic amine featuring both amine and ether functional groups .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide portion of the molecule would contribute a planar, aromatic structure, while the morpholine would introduce a puckered ring structure . The pyrimidine could also contribute to the planarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, pyrimidine, and morpholine groups. Amides, for example, can undergo hydrolysis, particularly under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Future Directions

Future research could explore the potential applications of this compound, particularly given the biological activity of similar pyrimidine derivatives . Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action in more detail.

properties

IUPAC Name

4-ethyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-3-15-4-6-16(7-5-15)19(24)20-13-17-21-14(2)12-18(22-17)23-8-10-25-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAECDPGYLDWYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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